3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde
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Overview
Description
Calotropin is a toxic cardenolide found in plants belonging to the family Asclepiadoideae, such as Calotropis procera and Calotropis gigantea . It is classified as a cardiac glycoside, which means it has a similar carbon backbone to steroids . Calotropin is known for its potent effects on the heart and its use as a defense mechanism by insects that consume milkweeds .
Preparation Methods
Calotropin can be synthesized from commercially available 3-epiandrosterone . The synthetic route involves regioselective C–H oxidation of the methyl group at C-17, delivering the 2α,3β-trans-diol moiety and ensuring its connection to the sugar unit . This process highlights the required transformations of the A-ring of the steroid .
Chemical Reactions Analysis
Calotropin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include vinyl acetate, toluene, and pyridine . Major products formed from these reactions include the 2α,3β-trans-diol moiety and other related cardenolides . The stability of calotropin towards acids and reduction is attributed to the double linkage of the steroidal pattern to the carbohydrate .
Scientific Research Applications
Calotropin has been extensively studied for its pharmacological properties, particularly its cytotoxic and antitumor effects . It has shown potential as a chemotherapeutic and chemopreventive agent in cancer treatment . Additionally, calotropin has been used in the green synthesis of nanomaterials, which have applications in healthcare and technology . Its antiulcer activity and ability to inhibit lipid peroxide levels have also been documented .
Mechanism of Action
The primary mechanism of action of calotropin involves the inhibition of the sodium-potassium exchanger, Na+/K±ATPase . This enzyme allows the active transport of sodium and potassium ions through the cell membrane . By inhibiting this enzyme, calotropin alters key transmembrane cellular protein homeostasis, leading to its cytotoxic effects on cancer cell lines .
Comparison with Similar Compounds
Calotropin is similar to other cardenolides such as digoxin and digitoxin . These compounds share a similar chemical structure and mechanism of action . calotropin is unique in its double linkage of the steroidal pattern to the carbohydrate, which provides unusual stability towards acids and reduction . Other similar compounds include calactin, calotoxin, and uscharin, which are also based on calotropagenin .
Properties
Molecular Formula |
C29H40O9 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |
InChI |
InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3 |
InChI Key |
OWPWFVVPBYFKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
Origin of Product |
United States |
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